(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid
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Overview
Description
(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid is a chemical compound with a unique structure characterized by a cyclopentane ring substituted with a hydroxyimino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-hydroxyiminocyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride to form the hydroxyimino derivative. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Esters or amides.
Scientific Research Applications
(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (3E)-3-hydroxyiminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone oxime: Similar structure but lacks the carboxylic acid group.
Cyclopentane carboxylic acid: Lacks the hydroxyimino group.
Hydroxyimino derivatives: Compounds with similar hydroxyimino functionality but different ring structures.
Uniqueness
(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid is unique due to the presence of both the hydroxyimino and carboxylic acid groups on a cyclopentane ring
Properties
CAS No. |
6300-81-8 |
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Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-6(9)4-1-2-5(3-4)7-10/h4,10H,1-3H2,(H,8,9)/b7-5+ |
InChI Key |
AMAYWRJNZWREGD-FNORWQNLSA-N |
Isomeric SMILES |
C1C/C(=N\O)/CC1C(=O)O |
Canonical SMILES |
C1CC(=NO)CC1C(=O)O |
Origin of Product |
United States |
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